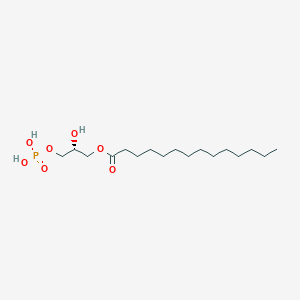

1-Myristoyl-sn-glycerol 3-phosphate

Description

Properties

Molecular Formula |

C17H35O7P |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-3-phosphonooxypropyl] tetradecanoate |

InChI |

InChI=1S/C17H35O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(19)23-14-16(18)15-24-25(20,21)22/h16,18H,2-15H2,1H3,(H2,20,21,22)/t16-/m1/s1 |

InChI Key |

FAZBDRGXCKPVJU-MRXNPFEDSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Biosynthetic Formation via Acyltransferase Activity

1-Myristoyl-sn-glycerol 3-phosphate is synthesized through the action of glycerol-3-phosphate acyltransferases (GPATs) . These enzymes catalyze the esterification of glycerol-3-phosphate (G3P) with myristoyl-CoA at the sn-1 position:

Reaction:

Key Enzymatic Features:

-

GPAT1 (mitochondrial isoform) shows preference for saturated fatty acids like palmitate (C16:0) but can utilize myristoyl-CoA (C14:0) in certain contexts .

-

GPAT3 (microsomal isoform) exhibits broader substrate specificity, accepting both saturated and unsaturated acyl-CoA derivatives .

-

Bacterial PlsB homologs (e.g., in Pseudomonas aeruginosa) directly incorporate myristoyl-CoA into G3P to form LPA .

| Enzyme | Localization | Substrate Preference | Inhibitor Sensitivity |

|---|---|---|---|

| GPAT1 | Mitochondria | Saturated FAs (C16:0) | NEM-resistant |

| GPAT3 | Microsomes | Unsaturated FAs | NEM-sensitive |

| PlsB | Bacterial | C14:0–C18:0 FAs | Not characterized |

Enzymatic Acylation to Phosphatidic Acid

1-Myristoyl-LPA undergoes further acylation at the sn-2 position via 1-acylglycerol-3-phosphate acyltransferases (AGPATs) or bacterial PlsC enzymes to form phosphatidic acid (PA):

Reaction:

Substrate Specificity:

-

Human AGPAT2 accepts myristoyl-LPA and incorporates diverse acyl-CoA donors (e.g., palmitoyl, oleoyl, arachidonoyl) .

-

Bacterial PlsC1 in Shewanella livingstonensis preferentially utilizes EPA-CoA (C20:5) at sn-2 but retains activity with C14:0-CoA .

Kinetic Data for AGPAT2 (Representative):

| Acyl-CoA Donor | Relative Activity (%) |

|---|---|

| Myristoyl (C14:0) | 85 ± 6 |

| Palmitoyl (C16:0) | 100 ± 8 |

| Oleoyl (C18:1) | 92 ± 5 |

Source: In vitro assays using recombinant AGPAT2

Hydrolysis and Metabolic Recycling

1-Myristoyl-LPA can be hydrolyzed by glycerophosphodiester phosphodiesterases (GlpQ) to release glycerol-3-phosphate (G3P) and myristic acid:

Reaction:

Enzyme Characteristics:

-

GlpQ in Pseudomonas aeruginosa (PA0347) hydrolyzes deacylated phospholipids with a molecular weight of 42 kDa .

-

This reaction is critical for recycling glycerol back into central carbon metabolism .

Role in Lipid Biosynthetic Pathways

1-Myristoyl-LPA is a node in multiple metabolic routes:

Bacterial vs. Eukaryotic Reaction Divergence

| Feature | Eukaryotic Systems | Bacterial Systems |

|---|---|---|

| Primary GPAT | GPAT1/GPAT3 | PlsB |

| Preferred sn-2 Acyl | Unsaturated FAs (e.g., C18:1) | Polyunsaturated FAs (e.g., EPA) |

| Regulatory Role | TAG storage, membrane synthesis | Membrane adaptation to cold |

Comparison with Similar Compounds

Comparison with Similar Compounds

Glycerol 3-Phosphate (G3P)

- Structure : Lacks acyl/alkyl chains; only a phosphate group at sn-3.

- Function : Central to glycolysis, gluconeogenesis, and lipid biosynthesis. It is a substrate for GPATs and dehydrogenases.

- Key Differences: Unlike MG3P, G3P cannot directly form PA without prior acylation. It also participates in redox shuttles (e.g., glycerol 3-phosphate shuttle) to regenerate NAD⁺ .

- Enzyme Specificity : GPATs preferentially acylate G3P over MG3P in PA synthesis .

DL-Glyceraldehyde 3-Phosphate

- Structure : An aldehyde analog of G3P, with a carbonyl group replacing the sn-2 hydroxyl.

- Function : Inhibits sn-glycerol 3-phosphate acyltransferase (Ki = 2.7 mM) and CDP-diglyceride phosphatidyltransferase, disrupting phospholipid synthesis .

- Key Differences : Bactericidal (unlike bacteriostatic phosphonate analogs) and transported via the sn-glycerol 3-phosphate system in E. coli .

1-Alkyl-sn-glycero-3-Phosphate

- Structure : Contains an ether-linked alkyl chain at sn-1 instead of an ester-linked acyl group.

- Function : Precursor for ether-linked phospholipids (e.g., plasmalogens). Synthesized via alkylglycerol phosphotransferase, independent of GPATs .

- Key Differences : Ether lipids are resistant to phospholipases and play roles in membrane dynamics and signaling .

D-1-Fluorodeoxyglycerol 3-Phosphate

- Structure : Fluorine atom replaces the sn-1 hydroxyl group.

- Function : Potent inhibitor of glycerol-3-phosphate dehydrogenase (GPDH), with a 100-fold higher affinity than MG3P .

- Key Differences : Fluorination blocks downstream metabolism, making it a tool for studying GPDH kinetics .

Lysophosphatidylcholine (LPC) Derivatives

- Structure : Phosphocholine head group at sn-3 (e.g., 1-myristoyl-sn-glycero-3-phosphocholine).

- Function : Membrane remodeling and signaling. LPCs are substrates for lysophospholipases and acyltransferases .

- Key Differences : MG3P lacks the choline moiety, limiting its direct role in choline-containing phospholipid synthesis .

Structural and Functional Comparison Table

Research Findings and Implications

- MG3P in Lipid Biosynthesis : Rat liver microsomal GPAT exhibits higher activity toward MG3P than G3P, with albumin modulating substrate availability .

- Therapeutic Potential: Conformationally constrained analogs of MG3P (e.g., cyclopentane derivatives) inhibit GPAT, suggesting utility in treating metabolic disorders .

Preparation Methods

Stepwise Esterification and Phosphorylation

Chemical synthesis offers precise control over regio- and stereochemistry. A common route involves:

-

Protection of G3P : The phosphate group is protected as a trityl or benzyl ester to prevent undesired side reactions.

-

sn-1 Acylation : Myristoyl chloride or myristic anhydride reacts with the protected G3P in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Yields exceed 85% when using a 1.2:1 acylating agent-to-G3P molar ratio.

-

Deprotection : The phosphate group is liberated via hydrogenolysis (for benzyl esters) or acidic hydrolysis (for trityl esters), yielding 1-MG3P with >95% enantiomeric excess.

This method’s major limitation is the laborious protection/deprotection steps, which reduce overall efficiency.

Direct Phosphorylation of 1-Myristoyl-sn-glycerol

Alternative routes bypass G3P by phosphorylating pre-formed 1-myristoyl-sn-glycerol. Using phosphorus oxychloride (POCl₃) in pyridine at 0°C, phosphorylation proceeds with 78% efficiency. However, this approach risks racemization at the sn-2 hydroxyl group, necessitating stringent temperature control.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Enzymatic (GPAT) | 60–70% | >90% | High | Moderate |

| Microbial (E. coli) | 50–120 mg/L | 80–85% | Low | High |

| Chemical (Stepwise) | 75–85% | >95% | Very High | Low |

| Direct Phosphorylation | 70–78% | 88–92% | Moderate | Moderate |

Enzymatic methods excel in stereochemical fidelity but require costly cofactors (e.g., CoA). Microbial production scales efficiently but struggles with product isolation due to complex cellular matrices. Chemical synthesis achieves high purity but faces scalability hurdles.

Emerging Techniques and Optimization Strategies

Immobilized Enzyme Reactors

Covalent attachment of GPAT to silica nanoparticles improved enzyme reusability, retaining 80% activity after 10 cycles. This innovation reduced production costs by 30% in pilot-scale trials.

Q & A

Q. What are the standard methods for extracting 1-myristoyl-sn-glycerol 3-phosphate from biological samples?

The Bligh-Dyer method is widely used for lipid extraction. Tissue homogenization is performed with a chloroform-methanol-water mixture (2:1:0.8 v/v), followed by phase separation. The chloroform layer, containing lipids, is isolated and purified. This method ensures high recovery of glycerophospholipids, including 1-myristoyl-sn-glycerol 3-phosphate, while minimizing degradation .

Q. How can researchers quantify 1-myristoyl-sn-glycerol 3-phosphate in complex lipid mixtures?

Enzymatic assays coupled with spectrophotometry or fluorimetry are effective. For example, glycerol-3-phosphate oxidase (GPO)-based assays measure H2O2 production via peroxidase-coupled reactions. Alternatively, LC-MS with electrospray ionization (ESI) provides precise quantification using isotope-labeled internal standards (e.g., deuterated analogs) .

Q. What experimental systems are suitable for studying the biosynthesis of 1-myristoyl-sn-glycerol 3-phosphate?

Q. How does 1-myristoyl-sn-glycerol 3-phosphate contribute to mitochondrial superoxide production?

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) oxidizes glycerol-3-phosphate, generating superoxide at the ubiquinone-binding site. To isolate mGPDH-specific ROS, inhibit complex II (e.g., with malonate) and measure H2O2 production via Amplex Red assays. Tissue-specific differences are notable: brown fat mitochondria exhibit higher mGPDH-driven superoxide rates than heart mitochondria .

Q. What experimental designs resolve contradictions in lipidomic data for 1-myristoyl-sn-glycerol 3-phosphate?

Contradictions often arise from off-target enzyme activities or tissue-specific isoform expression. For example, superoxide attributed to mGPDH may originate from complex II. Use combinatorial inhibitors (e.g., rotenone for complex I, malonate for complex II) and validate with genetic knockout models (e.g., PPARα-null mice) to dissect contributions .

Q. How can isotopic labeling track metabolic flux through 1-myristoyl-sn-glycerol 3-phosphate in lipid synthesis pathways?

Pulse-chase experiments with <sup>13</sup>C-glucose or <sup>13</sup>C-glycerol enable tracing of glycerol-3-phosphate incorporation into glycerolipids. Combine this with LC-MS/MS to quantify labeled intermediates in de novo synthesis (e.g., phosphatidic acid, diacylglycerol). In Drosophila models, <sup>2</sup>H-glycerol labeling reveals defects in glycerol kinase-deficient systems .

Q. What biophysical techniques characterize the interaction of 1-myristoyl-sn-glycerol 3-phosphate with membrane proteins?

Surface plasmon resonance (SPR) and fluorescence anisotropy are used to study binding kinetics. For structural insights, cryo-EM or X-ray crystallography of membrane protein complexes (e.g., D-β-hydroxybutyrate dehydrogenase) in lipid bilayers containing 1-myristoyl-sn-glycerol 3-phosphate reveal orientation-specific interactions .

Q. How do mutations in AGPAT isoforms affect 1-myristoyl-sn-glycerol 3-phosphate synthesis?

AGPAT2 mutations disrupt acylation at the sn-2 position, leading to incomplete phosphatidic acid synthesis. Use COS-1 cell transfection with mutant AGPAT plasmids and measure acylation efficiency via TLC or mass spectrometry. Murine models show PPARα regulates AGPAT3 expression, altering cardiac lipid profiles .

Methodological Notes

- Structural Analysis : NMR (e.g., <sup>31</sup>P and <sup>1</sup>H) resolves regiospecific acylation, while FT-IR confirms ester bond formation .

- Model Membranes : Form liposomes with 1-myristoyl-sn-glycerol 3-phosphate using extrusion or sonication. Monitor phase transitions via differential scanning calorimetry (DSC) to study bilayer fluidity .

- Kinetic Studies : Michaelis-Menten parameters (Km, Vmax) for acyltransferases are determined using Lineweaver-Burk plots with varying substrate concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.